4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
Molecular Formula: C₁₈H₂₃N₃O₂S₂
Structural Features:
- Thiazole core: A 2-thioxo-2,3-dihydro-1,3-thiazole ring with an amino group at position 4.
- Substituents:
- Position 3: 4-ethoxyphenyl group, providing electron-donating properties via the ethoxy (-OCH₂CH₃) moiety.
- Position 5: Cyclohexyl carboxamide (-CONHC₆H₁₁), contributing steric bulk and lipophilicity.
Key Properties:
- Molecular Weight: 377.12 g/mol.
- Predicted Physicochemical Data (from ):
- Collision cross-section (CCS) for [M+H]+: 183.6 Ų.
- SMILES:
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N.
Properties
IUPAC Name |
4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-2-23-14-10-8-13(9-11-14)21-16(19)15(25-18(21)24)17(22)20-12-6-4-3-5-7-12/h8-12H,2-7,19H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJNPBKZSCYAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618073-58-8 | |
| Record name | 4-AMINO-N-CYCLOHEXYL-3-(4-ETHOXYPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction conditions usually require a strong base, such as sodium ethoxide, and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization, including the control of reaction temperature, pressure, and the use of catalysts, is crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl groups.
Reduction: Conversion of carbonyl groups to alcohols or amines.
Substitution: Introduction of different substituents at specific positions on the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Another area of interest is the anticancer activity of thiazole derivatives. Preliminary studies have indicated that this compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific pathways involved include the modulation of cell cycle regulators and pro-apoptotic factors .
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a potential pesticide due to its ability to disrupt the biological systems of pests. Research indicates that thiazole derivatives can act as effective fungicides and insecticides by targeting specific metabolic pathways in pests while being less harmful to beneficial organisms .
Materials Science
Polymer Additives
In materials science, 4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress .
| Activity Type | Test Organisms/Conditions | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition |
| Anticancer | Various cancer cell lines | Induces apoptosis |
| Pesticidal | Common agricultural pests | Effective control |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound. The results showed that at a concentration of 50 µg/mL, the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with thiazole-based pesticides revealed a significant reduction in pest populations compared to untreated controls. The results indicated a decrease in crop damage by over 40%, suggesting that this compound could be an effective alternative to conventional pesticides .
Mechanism of Action
The mechanism by which 4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to downstream effects such as inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Comparisons:
Electron-Withdrawing Groups (e.g., 4-fluorophenyl in 1e): Increase electrophilicity, which may influence reactivity and interactions with biological targets .
Carboxamide Group Variations: Cyclohexyl (target compound): Introduces steric bulk and lipophilicity, likely improving membrane permeability but reducing aqueous solubility . Sulfamoylphenyl (compound 15): Adds polarity and hydrogen-bonding capacity, which may enhance solubility and target affinity .
Synthetic Yields and Melting Points :
- Fluorophenyl derivatives (e.g., 1e) exhibit higher yields (84%) and melting points (270–272°C) compared to other analogs, suggesting superior crystallinity and stability .
- Compound 15’s exceptionally high melting point (>300°C) correlates with strong intermolecular forces due to the sulfamoyl group .
Biological Activity Insights :
- While the target compound lacks explicit activity data, structurally related thiazoles (e.g., from ) show anticancer activity (IC₅₀: 1.6–1.98 µg/mL against HepG-2 cells). Substituents like cyclohexyl may modulate cytotoxicity by altering pharmacokinetic properties .
Biological Activity
4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound belonging to the thiazole class. Its unique structure, characterized by a thiazole ring with various functional groups, suggests significant potential for diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.5 g/mol. The presence of an amino group, a cyclohexyl moiety, and an ethoxy-substituted phenyl group contributes to its reactivity and biological interactions.
Research indicates that 4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide likely interacts with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity and influence various biological pathways. The exact mechanisms remain under investigation, but initial studies suggest potential applications in pharmacology, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Properties
A study evaluated the antimicrobial activity of related thiazole derivatives against common pathogens. Compounds similar to 4-amino-N-cyclohexyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, indicating a promising antimicrobial profile .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been suggested through its ability to modulate inflammatory pathways. In vitro studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, which are critical in mediating inflammation .
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and biological activities of related compounds:
| Compound Name | Key Differences | Notable Biological Activity |
|---|---|---|
| 4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Contains a methyl group instead of an ethyl group | Moderate antimicrobial activity |
| 4-amino-N-cyclopentyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Substituted cyclopentyl group affects steric properties | Lower anti-inflammatory activity |
Case Studies
Research has shown that derivatives of thiazoles exhibit varied biological activities depending on their structural modifications. For instance:
- Antiviral Activity : Some thiazolidinone derivatives have demonstrated efficacy against viral RNA polymerases, suggesting that structural modifications can enhance antiviral properties .
- Antitumor Activity : Certain thiazole compounds have been evaluated for their cytotoxic effects on human cancer cell lines, showing promise as potential anticancer agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via cyclization reactions analogous to 1,3,4-thiadiazole derivatives. Key steps include:
- Reagent selection : Use acetonitrile as the solvent under reflux (1–3 minutes) for initial condensation, followed by cyclization in DMF with iodine and triethylamine to form the thiazole core .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of carboxamide and phenylhydrazine derivatives) and maintain temperatures at 20–25°C during reagent addition to minimize side reactions. For structurally similar thiazoles, yields exceeding 90% are achieved by recrystallization from ethanol-DMF mixtures .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : 1H NMR signals for the cyclohexyl group appear as multiplet peaks between δ 1.2–2.0 ppm, while the 4-ethoxyphenyl aromatic protons resonate at δ 6.8–7.5 ppm. The thioxo (C=S) group is confirmed via 13C NMR at ~160 ppm .
- IR spectroscopy : The thione (C=S) stretch is observed near 1250 cm⁻¹.
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Elemental analysis (C, H, N) should align within ±0.3% of theoretical values .
Advanced: How can researchers address discrepancies in reported biological activities of structurally analogous thiazole derivatives?
Answer:
- Assay standardization : Use validated protocols (e.g., MTT assays for cytotoxicity) across studies. For example, substituents like 4-ethoxyphenyl may enhance cellular uptake compared to halogenated analogs, explaining activity variations .
- Data cross-validation : Compare results with toxicity profiles in databases like SMCVdb, which integrates viability percentages and molecular descriptors for contextual analysis .
Advanced: What computational approaches are effective for predicting pharmacokinetic properties and target interactions?
Answer:
- QSAR modeling : Calculate logP (octanol-water partition coefficient) and polar surface area to predict solubility and bioavailability. For example, PubChem-derived molecular weight (311.31 g/mol) and SMILES strings inform these parameters .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with modified substituents (e.g., methyl vs. ethoxy groups) to enhance binding affinity .
Basic: What steps ensure scalability and reproducibility in synthesizing this compound?
Answer:
- Process control : Implement CRDC subclass RDF2050108 (chemical engineering simulation) to model heat transfer and mixing efficiency during scale-up .
- Purification : Use membrane separation (RDF2050104) to isolate intermediates, reducing impurities. For example, centrifugal partition chromatography improves yield by 10–15% in analogous syntheses .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
Answer:
- Functional group modulation : Replace the cyclohexyl group with adamantyl or cyclopentyl moieties to improve lipophilicity. Triazole analogs with sulfonamide substituents show increased antimicrobial activity .
- Bioisosteric replacement : Substitute the thioxo group with oxo or selenoxo to evaluate redox stability. For example, selenium analogs of 1,3-thiazoles exhibit improved antitumor profiles .
Basic: What safety and toxicity assessments are recommended before in vivo studies?
Answer:
- In vitro toxicity screening : Use SMCVdb to compare viability profiles with structurally related compounds. For example, thiazole derivatives with EC50 values <10 µM in hepatic cell lines may require dose adjustments .
- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays. Compounds with high clearance rates (>50 mL/min/kg) may need formulation optimization .
Advanced: How can heterogeneous catalysis improve the sustainability of synthesis routes?
Answer:
- Catalyst selection : Employ iodine-supported mesoporous silica for cyclization steps, reducing reaction time by 40% compared to homogeneous catalysts .
- Solvent recycling : Integrate membrane technologies (RDF2050104) to recover DMF and acetonitrile, minimizing waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
